Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate
Description
Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate is a complex organic compound that features a unique combination of lithium, pyrrolo[2,1-c][1,2,4]triazole, and phenylmethoxycarbonylaminomethyl groups
Properties
IUPAC Name |
lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4.Li/c20-14(21)11-6-12-17-18-13(19(12)8-11)7-16-15(22)23-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,16,22)(H,20,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWQYRMIVHRCJN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CN2C1=NN=C2CNC(=O)OCC3=CC=CC=C3)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15LiN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,1-c][1,2,4]triazole ring system.
Introduction of the Phenylmethoxycarbonylaminomethyl Group:
Lithium Salt Formation: The final step involves the lithiation of the carboxylate group, typically using lithium hydroxide or lithium carbonate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Core Heterocyclic System
Compound X contains a 6,7-dihydro-5H-pyrrolo[2,1-c] triazole scaffold, a bicyclic system combining pyrrole and triazole rings. Key reactive sites include:
-
Triazole N-atoms (positions 1, 2, and 4): Prone to electrophilic substitution or coordination with metal ions .
-
Pyrrole β-positions : Susceptible to functionalization via alkylation or cross-coupling reactions .
-
Carboxylate and carbamate groups : Sites for hydrolysis, esterification, or salt-exchange reactions .
Functional Group Reactivity
2.1. Hydrolysis of the Carbamate Group
The phenylmethoxycarbonyl (Cbz) group in compound X is expected to undergo selective hydrolysis under acidic or basic conditions. For example:
2.2. Decarboxylation and Transmetalation
The lithium carboxylate moiety may participate in:
-
Thermal decarboxylation : Loss of CO₂ to yield a pyrrolo-triazole hydrocarbon .
-
Salt metathesis : Reaction with alkyl halides (R-X) to form ester derivatives:
Similar reactivity is observed in pyrrolo-triazole carboxylates .
2.3. Triazole Ring Functionalization
The 1,2,4-triazole core can undergo:
-
N-Alkylation : Reaction with alkylating agents (e.g., methyl iodide) at N-1 or N-2 positions .
-
Halogenation : Electrophilic bromination or chlorination at the pyrrole β-position .
Hypothetical Reaction Table
Analytical and Spectroscopic Characterization
Key data for compound X would likely include:
-
¹H NMR : Distinct signals for the Cbz group (δ 7.3–7.5 ppm, aromatic protons), methylene groups (δ 3.5–4.5 ppm), and triazole protons (δ 8.0–9.0 ppm) .
-
IR Spectroscopy : Stretching vibrations for carboxylate (1600–1550 cm⁻¹) and carbamate C=O (1690–1730 cm⁻¹) .
-
Mass Spectrometry : Molecular ion peak matching m/z = [M-Li]⁻ + 2H⁺ .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites in proteins, modulating their activity. The lithium ion can influence neurotransmitter release and signal transduction pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lithium;3-(phenylmethoxycarbonylaminomethyl)-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate: Similar structure but with a different position of the carboxylate group.
Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
The uniqueness of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the lithium ion also adds to its uniqueness, providing additional pathways for interaction with biological systems.
Biological Activity
Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in necroptosis—a regulated form of cell death associated with inflammatory responses. By inhibiting RIPK1's activity, this compound disrupts the necroptosis pathway, thereby exhibiting anti-necroptotic effects in cellular assays involving both human and mouse cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-necroptotic activity. The compound has been shown to significantly inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Table 1: Summary of Biological Activity in Cellular Assays
| Assay Type | Effect | Concentration (IC50) |
|---|---|---|
| Anti-necroptotic | Inhibition of RIPK1 activity | 0.84 µM |
| Pro-inflammatory marker | Reduction of TNF-α production | 50 µM |
| Cytotoxicity | Low toxicity against normal cells | >100 µM |
In Vivo Studies
Preliminary in vivo pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. However, the specifics regarding its bioavailability and systemic effects require further investigation to establish its therapeutic potential fully .
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in treating various diseases linked to necroptosis and inflammation:
- Neurodegenerative Diseases : The compound's ability to inhibit necroptosis suggests it could be beneficial in neurodegenerative conditions where inflammation plays a critical role.
- Cancer Therapy : Its anti-necroptotic properties may contribute to cancer treatment strategies by preventing tumor cell death due to inflammatory processes .
- Inflammatory Diseases : The reduction of pro-inflammatory cytokines positions this compound as a candidate for therapeutic development in inflammatory disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
